molecular formula C22H23NO4 B15037013 ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate

ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate

Cat. No.: B15037013
M. Wt: 365.4 g/mol
InChI Key: DOCQIAJCZARQAB-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps include esterification and benzoylation to introduce the ethyl and benzoyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate (CAS No: 372499-07-5) is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4C_{22}H_{23}NO_4, with a molecular weight of 365.43 g/mol. The compound features an indole ring system substituted with an ethyl group, a methyl group, and a benzoyl moiety, which contribute to its biological activity.

Antitumor Activity

Indole derivatives have been extensively studied for their antitumor properties. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in human cancer cells through the activation of caspase pathways.

A study by Liu et al. (2016) demonstrated that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structure–activity relationship (SAR) analysis indicated that the presence of the benzoyl group enhances the compound's ability to bind to target proteins involved in cancer progression.

Antimicrobial Properties

Research has indicated that indole derivatives possess antimicrobial properties. This compound has shown activity against various bacterial strains and fungi. Kipp et al. (1999) reported that certain indole compounds exhibit antifungal activity by disrupting fungal cell membranes, leading to cell death.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, inhibiting proliferation.
  • Antimicrobial Action : The compound disrupts microbial cell wall integrity, leading to increased permeability and eventual cell lysis.

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF7). The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 20 µM).

CompoundCell LineIC50 (µM)
Ethyl 1-Ethyl-2-Methyl...MCF715
DoxorubicinMCF720

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial activity of various indole derivatives, including this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 1-ethyl-2-methyl-5-(2-methylbenzoyl)oxyindole-3-carboxylate

InChI

InChI=1S/C22H23NO4/c1-5-23-15(4)20(22(25)26-6-2)18-13-16(11-12-19(18)23)27-21(24)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3

InChI Key

DOCQIAJCZARQAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3C)C(=O)OCC)C

Origin of Product

United States

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